n-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Overview
Description
N-(3,4-Dimethylphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C9H13N3S and its molecular weight is 195.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158355. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antioxidant Activity
Compounds related to n-(3,4-Dimethylphenyl)hydrazinecarbothioamide have been synthesized and evaluated for their antioxidant activities. For instance, new hydrazinecarbothioamides and their derivatives were synthesized and showed excellent to good antioxidant activity, highlighting their potential as therapeutic agents due to their capability to neutralize free radicals (Ștefania-Felicia Bărbuceanu et al., 2014).
Intercalation and Delamination of Layered Materials
Hydrazinecarbothioamide derivatives have been used in the intercalation and delamination of two-dimensional materials such as MXenes, which are important for the development of advanced nanomaterials with applications in electronics, energy storage, and catalysis (O. Mashtalir et al., 2013).
Enhancement of Thermoelectric Materials
Research has demonstrated the use of hydrazine treatment to significantly improve the thermoelectric power factor of conductive nanofilms by doping with liquid exfoliated graphene. This application is crucial for the development of more efficient thermoelectric materials, which convert heat into electrical energy (Jinhua Xiong et al., 2015).
Environmental Monitoring and Safety
Hydrazinecarbothioamide-based fluorescent probes have been developed for detecting hazardous substances like hydrazine in biological and water samples. These probes offer a highly sensitive and selective method for monitoring environmental and occupational exposure to hydrazine, a compound with significant health risks (Meiqing Zhu et al., 2019). Additionally, a novel "naked-eye" chemosensor has been synthesized for the ultrafast and ultrasensitive detection of hydrazine in aqueous solutions and living cells, showcasing the application in environmental monitoring and biomedical research (Zongrang Guo et al., 2020).
Corrosion Inhibition
Thiosemicarbazides, chemically related to this compound, have been studied as corrosion inhibitors for metals in acidic media. These compounds show promise for extending the life of metals in industrial applications by forming protective layers and reducing the rate of corrosion (E. Ebenso et al., 2010).
Properties
IUPAC Name |
1-amino-3-(3,4-dimethylphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-3-4-8(5-7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBHNOLKPPEJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354445 | |
Record name | n-(3,4-dimethylphenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6610-33-9 | |
Record name | 6610-33-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(3,4-dimethylphenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3,4-XYLYL)-3-THIOSEMICARBAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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